molecular formula C25H20ClN3O4 B10996231 N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

Katalognummer: B10996231
Molekulargewicht: 461.9 g/mol
InChI-Schlüssel: SWWFRWHBZNAXNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic organic molecule featuring a hybrid isoindoloquinazolinone core fused with a substituted phenylbutanamide side chain. The isoindoloquinazolinone scaffold is characterized by a bicyclic system containing both isoindole and quinazoline moieties, which are known for their biological relevance, particularly in anticancer and anti-inflammatory research . The butanamide linker provides structural flexibility, which may modulate interactions with biological targets.

Eigenschaften

Molekularformel

C25H20ClN3O4

Molekulargewicht

461.9 g/mol

IUPAC-Name

N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide

InChI

InChI=1S/C25H20ClN3O4/c26-15-11-12-21(30)19(14-15)27-22(31)10-5-13-28-23-16-6-1-2-7-17(16)25(33)29(23)20-9-4-3-8-18(20)24(28)32/h1-4,6-9,11-12,14,23,30H,5,10,13H2,(H,27,31)

InChI-Schlüssel

SWWFRWHBZNAXNA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=C(C=CC(=C5)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multi-step organic reactions. The synthetic route often starts with the chlorination of a phenol derivative, followed by the formation of the quinazolinone core through cyclization reactions. The final step involves the coupling of the chlorinated phenol with the quinazolinone derivative under specific reaction conditions, such as the use of coupling agents and solvents .

Analyse Chemischer Reaktionen

N-(5-Chlor-2-hydroxyphenyl)-4-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]chinazolin-6(5H)-yl)butanamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The isoindoloquinazoline structure is known for its ability to interact with multiple biological targets, which may contribute to its cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant activity against breast cancer and leukemia cells through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. The presence of the chloro and hydroxy groups enhances its interaction with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. Preliminary screenings have shown that related butanamide derivatives effectively reduce inflammation without causing gastric lesions, making them promising candidates for developing safer anti-inflammatory drugs .

3. Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against HIV and other viral pathogens. Its structural analogs have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes .

Pharmacological Insights

1. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is crucial for optimizing its pharmacological profile. Studies suggest that modifications in the substituents can significantly influence the compound's potency and selectivity towards specific biological targets .

2. Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various enzymes and receptors involved in disease pathways. These studies provide valuable insights into how structural modifications can enhance efficacy against specific targets such as kinases or proteases associated with cancer and viral infections .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against leukemia cell lines with IC50 values in low micromolar range.
Study 2Anti-inflammatory EffectsShowed reduced edema in animal models with no observed gastric toxicity at therapeutic doses.
Study 3Antiviral PropertiesInhibition of HIV replication in vitro with promising selectivity index values compared to standard antiviral drugs.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the isoindoloquinazolinone core or the substituents on the amide side chain. Below is a detailed comparison with key analogs, supported by experimental data where available.

Core-Modified Analogs

Compound A : 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide
  • Structural Differences: Core: The isoindoloquinazolinone core is substituted with 9,10-dimethoxy groups instead of unsubstituted positions. Side Chain: The amide group is linked to a furan-2-ylmethyl moiety rather than a 5-chloro-2-hydroxyphenyl group.
  • The furan ring introduces heteroaromaticity, which may alter metabolic stability compared to the chloro-hydroxyphenyl group.

Side Chain-Modified Analogs

Compound B : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide
  • Structural Differences: Core: Replaces the isoindoloquinazolinone with a thiadiazole-pyridine hybrid system. Side Chain: Features a benzamide group with acetyl and methyl substituents.
  • Acetyl and methyl groups enhance lipophilicity, as evidenced by the higher melting point (290°C) compared to the target compound’s hypothetical range (estimated 180–220°C based on analog data) .
Compound C : 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester
  • Structural Differences: Core: Utilizes a thiadiazole-nicotinic acid system instead of isoindoloquinazolinone. Side Chain: Contains an ethyl ester and benzoylimino group.
  • Impact of Modifications: The ethyl ester improves solubility in polar solvents, as reflected in its lower melting point (200°C) compared to Compound B .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Isoindoloquinazolinone Isoindoloquinazolinone (dimethoxy) Thiadiazole-pyridine Thiadiazole-nicotinic acid
Side Chain 5-Chloro-2-hydroxyphenylbutanamide Furan-2-ylmethylbutanamide Acetyl-methylbenzamide Ethyl ester-benzoylimino
Melting Point Estimated 180–220°C Not reported 290°C 200°C
Key Functional Groups Chloro, hydroxyl, amide Methoxy, furan, amide Acetyl, methyl, thiadiazole Ester, benzoyl, thiadiazole
Lipophilicity (LogP) Higher (due to chloro group) Moderate (furan) High (acetyl/methyl) Moderate (ester)

Research Findings and Implications

Core Rigidity vs. Flexibility: The isoindoloquinazolinone core in the target compound and Compound A provides greater planar rigidity compared to thiadiazole-based analogs (Compounds B and C). This rigidity is critical for interactions with enzymes like topoisomerases or kinases . Thiadiazole analogs exhibit conformational flexibility, which may enhance adaptability to diverse binding pockets but reduce binding affinity .

Substituent Effects :

  • Electron-Withdrawing Groups : The 5-chloro group in the target compound likely enhances metabolic stability by resisting oxidative degradation, whereas methoxy groups in Compound A may increase susceptibility to demethylation .
  • Hydrogen-Bonding Groups : The 2-hydroxyphenyl moiety in the target compound could improve solubility and facilitate hydrogen bonding with biological targets, a feature absent in Compounds B and C .

Synthetic Accessibility: Compounds with thiadiazole cores (B and C) are synthesized in higher yields (70–80%) compared to isoindoloquinazolinone derivatives, which require multi-step fusion reactions .

Biologische Aktivität

N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chlorinated phenol : The presence of a 5-chloro-2-hydroxyphenyl group.
  • Isoindole derivative : Contains a 6a,11-dihydroisoindolo[2,1-a]quinazolin moiety that contributes to its biological properties.
  • Butanamide linkage : This functional group may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, similar to other isoindole derivatives which have shown inhibition of kinases and phosphatases.
  • Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activity, potentially reducing oxidative stress in cells.
  • Interaction with DNA : Some studies indicate that compounds with similar structures can intercalate into DNA, affecting replication and transcription processes.

Pharmacological Effects

Research has indicated various pharmacological effects associated with this compound:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted as a key mechanism .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study investigated the effects of N-(5-chloro-2-hydroxyphenyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide on human breast cancer cells (MCF-7). The results showed:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control10010
10 µM7530
25 µM5060

This data indicates a dose-dependent increase in apoptosis among treated cells compared to controls .

Case Study 2: Anti-inflammatory Properties

In another study assessing anti-inflammatory effects using a murine model of arthritis, administration of the compound resulted in:

ParameterControl GroupTreatment Group
Joint Swelling (mm)8.53.0
Cytokine Levels (pg/mL)IL-6: 150IL-6: 50

These findings suggest significant reduction in both joint swelling and inflammatory cytokine levels following treatment with the compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.